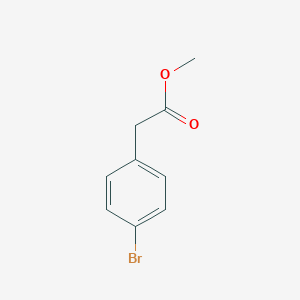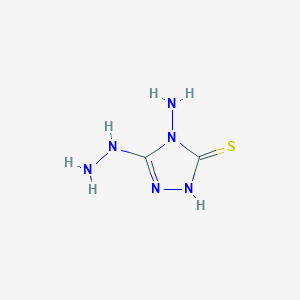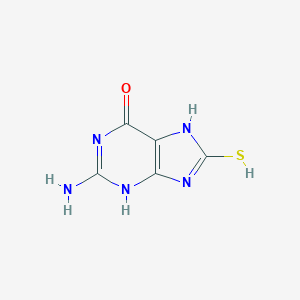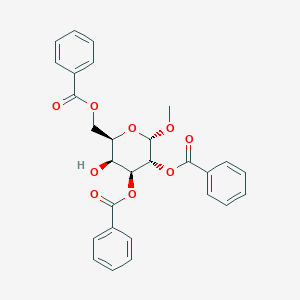
N-(2-Phényléthyl)indométhacine Amide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indomethacin derivatives, including amide variations, often involves the amidation of the carboxylic acid group present in indomethacin. This process can generate potent and selective inhibitors of cyclooxygenase-2 (COX-2), with studies revealing that the esterification/amidation of indomethacin enhances its selectivity towards COX-2 inhibition. Reverse ester/amide derivatives have been synthesized and evaluated as selective COX-2 inhibitors, displaying potency in the low nanomolar range (A. Kalgutkar et al., 2005).
Molecular Structure Analysis
The structural characterization of indomethacin complexes, including those with zinc, has been studied. Such complexes can exhibit unusual binding patterns, where both monomeric and dimeric forms are observed. The crystal structures of various Zn-indomethacin complexes have been determined, showcasing the adaptability and complex structural behavior of indomethacin derivatives in the presence of metal ions (Qing-di Zhou et al., 2000).
Chemical Reactions and Properties
Indomethacin derivatives undergo various chemical reactions, including hydrolysis, which can significantly impact their stability and efficacy as drugs. The acid-catalyzed hydrolysis of indomethacin has been studied, revealing complex mechanisms that dictate the stability of its derivatives. Such insights are crucial for designing more stable and effective indomethacin-based medications (B. García et al., 2006).
Physical Properties Analysis
The physical properties of indomethacin and its derivatives, such as solubility, play a significant role in their pharmacokinetic profiles. Indomethacin's solubility can be modified through the formation of salts or complexes, potentially enhancing its bioavailability. Studies on pharmaceutical salts of indomethacin have shown increased solubility in various pH buffer mediums, which is beneficial for drug formulation (Q. Fu et al., 2019).
Chemical Properties Analysis
The chemical properties of indomethacin derivatives, including "N-(2-Phenylethyl)indomethacin Amide," are influenced by their structural modifications. These alterations can affect their interaction with biological targets, such as COX-2, and modify their pharmacological effects. The synthesis and evaluation of indomethacin analogs as potential anti-inflammatory and analgesic agents highlight the importance of chemical modifications in developing new therapeutic agents with improved efficacy and reduced side effects (Khaled R. A. Abdellatif et al., 2016).
Applications De Recherche Scientifique
Inhibition de l'enzyme COX-2
“N-(2-Phényléthyl)indométhacine Amide” (également connu sous le nom de N-2PIA) est rapporté comme étant un inhibiteur réversible puissant et sélectif de la COX-2 . Il inhibe la COX-2 humaine recombinante et ovine avec des valeurs de CI 50 de 0,06 et 0,125 µM, respectivement . Il est plus de 400 fois moins puissant comme inhibiteur de la COX-1 humaine recombinante et ovine .
Activité anti-inflammatoire
N-2PIA a montré une activité anti-inflammatoire. Dans le test de l'œdème de la patte induit par la carragéénine, l'administration orale de N-2PIA a démontré des effets anti-inflammatoires .
Activité antiangiogénique
N-2PIA a été rapporté pour montrer une activité antiangiogénique dans divers modèles expérimentaux . Les agents antiangiogéniques inhibent la croissance de nouveaux vaisseaux sanguins (angiogenèse), un processus qui joue un rôle essentiel dans la croissance, la progression et la métastase du cancer.
Activité de chimioprévention du cancer
N-2PIA a démontré une activité de chimioprévention du cancer dans divers modèles expérimentaux . La chimioprévention du cancer implique l'utilisation de substances naturelles, synthétiques ou biologiques pour inverser, supprimer ou prévenir le développement du cancer.
Mécanisme D'action
Target of Action
N-(2-Phenylethyl)indomethacin Amide, also known as N-2PIA, is a potent and selective reversible inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the formation of prostanoids, including thromboxane and prostaglandins such as prostacyclin .
Mode of Action
N-2PIA interacts with its primary target, COX-2, by inhibiting its activity. It has been reported to inhibit human recombinant and ovine COX-2 with IC50 values of 0.06 and 0.125 µM, respectively . This inhibition is selective, as N-2PIA is over 400 times less potent as an inhibitor of human recombinant and ovine COX-1 .
Biochemical Pathways
The primary biochemical pathway affected by N-2PIA is the Cyclooxygenase Pathway . By inhibiting COX-2, N-2PIA reduces the production of prostanoids, which are key mediators and regulators of inflammation. This can lead to downstream effects such as reduced inflammation, antiangiogenic effects, and potential cancer chemopreventive activity .
Result of Action
The inhibition of COX-2 by N-2PIA leads to a decrease in the production of prostanoids. This results in anti-inflammatory, antiangiogenic, and potential cancer chemopreventive effects . .
Propriétés
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O3/c1-18-23(17-26(31)29-15-14-19-6-4-3-5-7-19)24-16-22(33-2)12-13-25(24)30(18)27(32)20-8-10-21(28)11-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDBTNADENXYSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274424 | |
| Record name | N-(2-Phenylethyl)indomethacin Amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261766-32-9 | |
| Record name | Indomethacin phenethylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261766329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Phenylethyl)indomethacin Amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B14734.png)


![Acetic acid, [(4-aminophenyl)amino]oxo-](/img/structure/B14738.png)





